molecular formula C9H17NO2S B12852491 4-Butylthiomorpholine-3-carboxylic acid

4-Butylthiomorpholine-3-carboxylic acid

Cat. No.: B12852491
M. Wt: 203.30 g/mol
InChI Key: WBWIDQCIZFNSNR-UHFFFAOYSA-N
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Description

Thiomorpholine-3-carboxylic acid derivatives are heterocyclic compounds featuring a six-membered ring containing sulfur and nitrogen atoms. These compounds are structurally analogous to morpholine derivatives but with sulfur replacing one oxygen atom. They are widely used in medicinal chemistry as intermediates for drug synthesis, particularly in the development of protease inhibitors, kinase modulators, and antibacterial agents .

4-Butylthiomorpholine-3-carboxylic acid (hypothetical structure inferred from the evidence) would feature a butylthio (-S-C₄H₉) substituent at the 4-position of the thiomorpholine ring and a carboxylic acid group at the 3-position.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

4-butylthiomorpholine-3-carboxylic acid

InChI

InChI=1S/C9H17NO2S/c1-2-3-4-10-5-6-13-7-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12)

InChI Key

WBWIDQCIZFNSNR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCSCC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylthiomorpholine-3-carboxylic acid can be achieved through several methods:

  • From Thiomorpholine: : The starting material, thiomorpholine, can be alkylated with butyl bromide in the presence of a base such as sodium hydride to introduce the butyl group at the fourth position. The resulting 4-butylthiomorpholine can then be carboxylated at the third position using carbon dioxide under high pressure and temperature conditions.

  • From 3-Carboxythiomorpholine: : Another method involves the alkylation of 3-carboxythiomorpholine with butyl bromide. This reaction can be carried out in the presence of a strong base like potassium tert-butoxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 4-Butylthiomorpholine-3-carboxylic acid typically involves large-scale synthesis using the above methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Butylthiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

4-Butylthiomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Butylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and commercial differences between 4-butylthiomorpholine-3-carboxylic acid and its analogs based on the evidence provided:

Compound Molecular Formula Molecular Weight Substituent (Position) Purity Key Features Source
4-Butylthiomorpholine-3-carboxylic acid C₉H₁₇NO₂S (inferred) ~215.30 (inferred) Butylthio (C4), -COOH (C3) N/A Hypothetical; potential intermediate for hydrophobic drug candidates. Not explicitly cited
4-Benzylmorpholine-3-carboxylic acid C₁₂H₁₅NO₃ 221.25 Benzyl (C4), -COOH (C3) >97.0% High purity; used in natural product synthesis. Price: ¥14,500/g . Kanto Reagents
4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid C₁₀H₁₃NO₃S 227.28 Furan-2-ylmethyl (C4), -COOH (C3) N/A Bioactive heterocycle; potential for antimicrobial applications . Hairui Chem
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid C₁₀H₁₇NO₄S 247.31 tert-Boc (C4), -COOH (C3) ≥97% Protected intermediate; used in peptide synthesis. Storage: 2–8°C . Thermo Scientific

Structural and Functional Insights

  • Substituent Effects: Butylthio vs. tert-Boc Protection: The tert-butoxycarbonyl (Boc) group in the Thermo Scientific compound serves as a protective group for amines, enabling selective synthesis of complex molecules .
  • Synthetic Utility :

    • The Boc-protected derivative (CAS 128453-98-5) is critical for multistep organic synthesis, as its protective group can be removed under acidic conditions without disrupting the thiomorpholine core .
    • The benzyl-substituted analog (CAS 1219426-63-7) is commercially available at high purity (>97%) and is priced at ¥14,500/g, reflecting its specialized use in natural product research .
  • Safety and Handling: The Boc-protected compound carries hazard warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory sensitivity .

Research and Application Trends

  • Antimicrobial Potential: The furan-methyl derivative (CAS 1543418-92-3) is highlighted for its heterocyclic structure, which is often associated with antimicrobial activity .
  • Pharmaceutical Intermediates : Boc-protected thiomorpholine derivatives are pivotal in synthesizing protease inhibitors, leveraging their stability and reactivity .

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